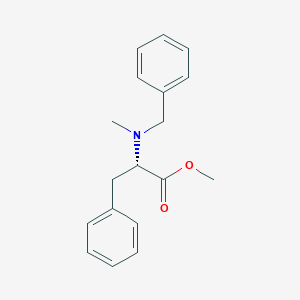

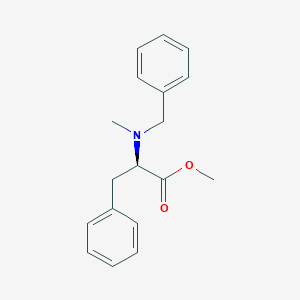

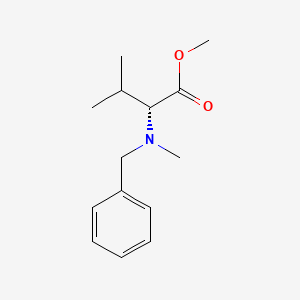

N-Benzyl-N-methyl-L-alanine methyl ester

Descripción general

Descripción

N-Benzyl-N-methyl-L-alanine methyl ester is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Benzyl-N-methyl-L-alanine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-N-methyl-L-alanine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis of α-Methyl α-Amino Acids

N-Benzyl-N-methyl-L-alanine methyl ester is utilized in asymmetric synthesis. A study by Belokon’ et al. (2000) demonstrated its use in C-alkylation, using a copper(II) (salen) complex as an asymmetric phase transfer catalyst. This method provides a practical approach to synthesize α-methyl α-amino acids with high enantiomeric excess (Belokon’, Davies, & North, 2000).

Synthesis and Photophysical Properties

Guzow et al. (2002) described the synthesis of derivatives using N-Benzyl-N-methyl-L-alanine methyl ester, focusing on the photophysical properties of these compounds. The research indicated that these derivatives are fluorescent and their emission band and fluorescence quantum yield depend on solvent polarity (Guzow et al., 2002).

Properties in Polymer Synthesis

In a study on amino acid-derived acetylene monomers, N-Benzyl-N-methyl-L-alanine methyl ester was used as a precursor for novel polymers. Gao et al. (2003) synthesized various monomers and analyzed the properties of the resulting polymers, demonstrating the potential of this compound in polymer synthesis (Gao, Sanda, & Masuda, 2003).

Role in Chemoenzymatic Polymerization

Research by Ageitos et al. (2016) highlighted the influence of N-Benzyl-N-methyl-L-alanine methyl ester in chemoenzymatic polymerization. The study found that the benzyl ester group enhances substrate affinity and broadens substrate specificity in peptide bond formation, contributing significantly to polymerization efficiency (Ageitos, Yazawa, Tateishi, Tsuchiya, & Numata, 2016).

In Hydrogen Oxidation Catalysts

Lense et al. (2012) incorporated amino acid esters into catalysts for hydrogen oxidation. The study explored steric and electronic effects, finding that complexes containing N-Benzyl-N-methyl-L-alanine methyl ester had different rates of hydrogen oxidation, indicating its role in influencing catalytic activity (Lense, Ho, Chen, Jain, Raugei, Linehan, Roberts, Appel, & Shaw, 2012).

Propiedades

IUPAC Name |

methyl (2S)-2-[benzyl(methyl)amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-10(12(14)15-3)13(2)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLIPUDSQHQCDK-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S)-2-[benzyl(methyl)amino]propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

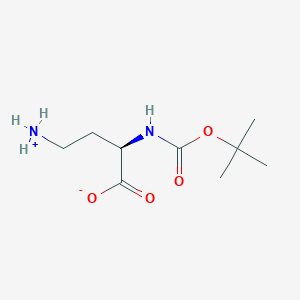

![(2R)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid](/img/structure/B7840001.png)

![methyl (2R)-2-[benzyl(methyl)amino]-4-methylsulfanylbutanoate](/img/structure/B7840007.png)

![methyl (2S)-2-[benzyl(methyl)amino]-4-methylsulfanylbutanoate](/img/structure/B7840032.png)